cis-1-Benzyl-piperidine-3,5-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S)-1-benzylpiperidine-3,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOWDQPXVXAF-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cis 1 Benzyl Piperidine 3,5 Diol
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which integrates the selectivity of biological catalysts with the power of traditional organic chemistry, offers an elegant and efficient pathway to complex chiral molecules like cis-1-Benzyl-piperidine-3,5-diol. These methods are particularly advantageous for establishing the desired stereochemistry at the C-3 and C-5 positions of the piperidine (B6355638) ring.
Multi-step Syntheses from N-Benzylglycinate
A notable and efficient chemoenzymatic route commences from the simple starting material, N-benzylglycinate. This multi-step synthesis effectively constructs the piperidine core and introduces the required hydroxyl functionalities. A key sequence involves a five-step process that yields a mixture of the achiral cis- and racemic trans-3,5-piperidine diol, which then serves as the substrate for subsequent stereochemical refinement. acs.org This initial synthesis provides the fundamental piperidine framework, setting the stage for precise enzymatic transformations to isolate the desired cis-isomer.
Enzyme-Catalyzed Transformations (e.g., CALB)
Enzymes, particularly lipases, are powerful tools for the kinetic resolution of racemic mixtures. Candida antarctica lipase (B570770) B (CALB) is a versatile and robust biocatalyst widely employed for its high activity and enantioselectivity in the resolution of alcohols and amines. rsc.orgviamedica.pl In the synthesis of this compound, CALB is instrumental in the selective acylation of the diol mixture obtained from N-benzylglycinate. viamedica.plresearchgate.net
The enzyme selectively catalyzes the acetylation of one enantiomer of the trans-diol and the meso-cis-diol, leaving the other enantiomer unreacted. This process allows for the separation of different stereoisomers based on their differential reactivity with the enzyme, a crucial step in isolating the precursors to the target compound. acs.org CALB is often used in an immobilized form, which enhances its stability and simplifies its removal from the reaction mixture, making it highly suitable for industrial-scale applications. viamedica.plresearchgate.net The catalytic triad (B1167595) (Ser-His-Asp) within CALB's active site is responsible for its hydrolytic and esterification capabilities, which can be harnessed for highly specific transformations. chemrxiv.org
Dynamic Kinetic Asymmetric Transformation (DYKAT) Approaches
To overcome the theoretical 50% yield limit of a classical kinetic resolution, Dynamic Kinetic Asymmetric Transformation (DYKAT) is employed. This powerful strategy combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. acs.orgresearchgate.net
In the synthesis of this compound, a DYKAT process efficiently converts the entire mixture of rac/meso diols into the desired single stereoisomer. acs.org This is achieved by coupling the selective acylation catalyzed by an enzyme like CALB with a metal catalyst that facilitates the epimerization of the stereocenters. acs.orgresearchgate.net The result is a highly efficient transformation of the diol mixture into the cis-(3R,5S)-diacetate with excellent diastereoselectivity and in high yield. acs.org This approach can also be modulated; for instance, the reaction can be halted at the monoacetate stage to furnish the trans-(3R,5R)-hydroxy acetate (B1210297), demonstrating the versatility of the DYKAT methodology in accessing various stereoisomers from a common precursor. acs.org
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents a more traditional, yet highly effective, method for producing piperidine diols. This approach typically involves the reduction of a suitable dione (B5365651) precursor, establishing the hydroxyl groups and their stereochemistry in a single reductive step.
Hydrogenation of Piperidine Precursors (e.g., 1-Benzylpiperidine-3,5-dione)
A logical and direct precursor for the synthesis of 1-Benzyl-piperidine-3,5-diol is the corresponding dione, 1-Benzylpiperidine-3,5-dione (B1279156). lookchem.comnih.gov This compound provides the complete carbon-nitrogen backbone of the target molecule. The synthesis of the final diol can be achieved through the catalytic hydrogenation of this dione, which reduces the two ketone functionalities to hydroxyl groups.
The stereochemical outcome of the hydrogenation (i.e., the ratio of cis to trans diols) is highly dependent on the choice of catalyst, solvent, and reaction conditions. Heterogeneous catalysts are often employed for the reduction of such cyclic diones. The physical and chemical properties of the dione precursor are summarized in the table below.
| Property | Value |
| Chemical Name | 1-Benzylpiperidine-3,5-dione |
| CAS Number | 50866-56-3 |
| Molecular Formula | C12H13NO2 |
| Molecular Weight | 203.241 g/mol |
| Melting Point | 87-89 °C |
| Boiling Point | 352.7 °C at 760 mmHg |
| Density | 1.204 g/cm³ |
| Data sourced from LookChem lookchem.com |
Role of Ruthenium Catalysts in Reduction Steps
Ruthenium-based catalysts are exceptionally versatile and play a critical dual role in the synthesis of this compound. numberanalytics.com First, they are highly effective for the hydrogenation of ketone functionalities. Supported ruthenium catalysts can be used to reduce 1-Benzylpiperidine-3,5-dione to the corresponding diol. semanticscholar.org Ruthenium's ability to exist in multiple oxidation states and facilitate reactions under mild conditions makes it a catalyst of choice for many reductive transformations. numberanalytics.com
Second, and crucially for chemoenzymatic routes, specific ruthenium complexes are used as the racemization catalyst in Dynamic Kinetic Asymmetric Transformation (DYKAT) processes. acs.orgresearchgate.net In the DYKAT of the piperidine diol mixture, while the enzyme selectively acylates one enantiomer, the ruthenium catalyst continuously racemizes the remaining, less reactive enantiomer. acs.org This allows the enzyme to act upon the newly formed racemic mixture, ultimately driving the entire batch of starting material toward the desired chiral, acylated product. This synergistic combination of a ruthenium catalyst for racemization and a lipase for resolution is a hallmark of modern, efficient asymmetric synthesis. researchgate.net
Cyclization Strategies
The formation of the piperidine ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to construct this key heterocyclic scaffold, often with a focus on controlling stereochemistry. These methods can be broadly categorized into intramolecular cyclization reactions, radical-mediated cyclizations, and reductive hydroamination/cyclization cascades.
Intramolecular Cyclization Reactions in Piperidine Formation
Intramolecular cyclization is a powerful strategy for piperidine synthesis, where a precursor molecule containing both a nitrogen source (typically an amine) and a reactive site undergoes ring closure. nih.gov This approach can involve the formation of a new carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to complete the six-membered ring. nih.gov The success of these reactions often hinges on achieving high stereo- and regioselectivity, which can be influenced by the choice of catalysts and chiral ligands. nih.gov
One common method involves the intramolecular cyclization of amino alcohols. For instance, the treatment of amino alcohols with thionyl chloride (SOCl₂) can lead to the formation of cyclic amines in a one-pot procedure, avoiding the need for traditional protection-deprotection sequences. organic-chemistry.org Another approach is the metal-catalyzed N-heterocyclization of primary amines with diols. For example, a Cp*Ir complex has been shown to catalyze the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org
The aza-Michael reaction, an intramolecular conjugate addition, is another valuable tool for constructing piperidine rings. rsc.org In a notable example, an asymmetric 'Clip-Cycle' strategy was developed for the synthesis of 3-spiropiperidines. This involves an initial cross-metathesis reaction followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. rsc.org The efficiency of such cyclizations can be sensitive to reaction conditions, including temperature and the nature of the catalyst. rsc.org
Radical-Mediated Amine Cyclization
Radical-mediated cyclization offers a distinct pathway to piperidines, often proceeding under mild conditions. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond to form the heterocyclic ring.
One such method involves the cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov This reaction proceeds in good yields for the synthesis of various piperidines, although it can sometimes be accompanied by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen atom transfer. nih.gov
Photoredox catalysis has also emerged as a powerful tool for radical-mediated cyclizations. For example, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst in combination with a trialkylamine reductant. nih.gov This light-driven process generates an aryl radical, which undergoes regioselective cyclization and subsequent hydrogen-atom transfer to furnish the desired spiro-fused heterocycle. nih.gov
Furthermore, intramolecular radical C-H amination/cyclization of linear amines can be achieved through methods like electrolysis or copper catalysis. nih.gov These approaches generate a radical cation or a nitrogen-centered radical, respectively, which then cyclizes to form the piperidine ring. nih.gov
Reductive Hydroamination/Cyclization Cascades
Reductive hydroamination/cyclization cascades provide an efficient route to piperidines by combining multiple transformations in a single synthetic operation. These reactions typically involve the formation of an iminium ion intermediate followed by its reduction and cyclization.
Gharpure and colleagues described an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to synthesize piperidines. nih.gov The reaction is initiated by acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced to the piperidine. nih.gov The success of this reaction can be influenced by the electronic nature of substituents on the aryl ring. nih.gov
Another strategy involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. nih.govacs.org This reductive transamination process begins with the formation of a dihydropyridine (B1217469) intermediate, which is then intercepted by water and hydrolyzed. nih.govacs.org Subsequent reductive amination with an exogenous amine leads to the N-aryl piperidine product. nih.govacs.org This method offers a novel pathway for converting readily available pyridines into functionalized piperidines. nih.govacs.org
Reductive amination of piperidines with aldehydes using reagents like borane-pyridine complex is also a well-established method. tandfonline.com This one-pot procedure allows for the efficient synthesis of N-substituted piperidines from secondary amines and various aldehydes. tandfonline.com
Epoxide Ring-Opening Methodologies
The synthesis of this compound can also be achieved through the strategic opening of an epoxide precursor, namely 1-Benzyl-4,5-epoxypiperidine-3-ol. This approach is advantageous as the stereochemistry of the final diol product is directly controlled by the stereochemistry of the epoxide and the regioselectivity of the ring-opening reaction.
Lewis Acid-Catalyzed Nucleophilic Ring Opening of 1-Benzyl-4,5-epoxypiperidine-3-ols
The ring-opening of epoxides is often facilitated by the use of Lewis acids, which activate the epoxide ring towards nucleophilic attack. This activation enhances the electrophilicity of the carbon atoms of the epoxide, allowing for reaction with a wide range of nucleophiles. mdpi.comthieme-connect.de The choice of Lewis acid can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction.
For the synthesis of diols, water can act as the nucleophile. The hydrolysis of epoxides can be effectively carried out in water at elevated temperatures, where water serves as both the reactant and a mild acid catalyst. organic-chemistry.org Alternatively, various metal triflates, such as erbium(III) triflate, have been shown to catalyze the ring-opening of epoxides with water under neutral conditions to produce diols in high yields. organic-chemistry.org
The regioselectivity of the epoxide opening is a critical factor. In the case of unsymmetrical epoxides like 1-Benzyl-4,5-epoxypiperidine-3-ols, the nucleophile can attack either of the two epoxide carbons. The presence of a nearby hydroxyl group can direct the regioselectivity of the cleavage. For instance, studies on the ring opening of 2-methyl-3,4-epoxy alcohols have shown that the choice of protecting group on the alcohol can influence the regioselectivity of the cleavage by organoaluminum reagents. nih.gov
Regioselective and Stereoselective Cleavage Reactions
Achieving high regioselectivity and stereoselectivity in the cleavage of the epoxide ring is paramount for the successful synthesis of the target cis-diol. The inherent strain of the epoxide ring makes it susceptible to nucleophilic attack, and the reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of attack. mdpi.comyoutube.com
In acid-catalyzed ring-opening reactions, the nucleophile generally attacks the more substituted carbon atom. youtube.com Conversely, in the absence of a strong acid, the nucleophile attacks the less substituted carbon. youtube.com For a precursor like 1-Benzyl-4,5-epoxypiperidine-3-ol, the electronic and steric environment around the epoxide carbons will dictate the site of nucleophilic attack.
Enzymatic methods can also offer exceptional regio- and stereoselectivity. Fungal peroxygenases, for example, have been shown to catalyze the epoxidation of fatty acids with high selectivity. nih.gov While not directly applied to 1-Benzyl-4,5-epoxypiperidine-3-ols, this highlights the potential of biocatalysis for highly selective transformations. The regioselective ring-opening of epoxides with various nucleophiles, including piperazine (B1678402) and piperidine derivatives, has also been reported, leading to the formation of specific amino alcohol products. researchgate.net
The following table summarizes the key features of the discussed synthetic strategies:
| Synthetic Strategy | Key Features | Advantages | Potential Challenges |
| Intramolecular Cyclization | Ring closure of a linear precursor containing a nitrogen source and a reactive site. nih.gov | Can be highly efficient; allows for the construction of complex cyclic systems. | Achieving high stereo- and regioselectivity can be challenging. nih.gov |
| Radical-Mediated Cyclization | Involves the generation and intramolecular reaction of a radical intermediate. nih.govnih.gov | Often proceeds under mild conditions; compatible with various functional groups. | Potential for side reactions like hydrogen atom transfer. nih.gov |
| Reductive Hydroamination | Combines imine/iminium ion formation, reduction, and cyclization in a cascade process. nih.govnih.gov | Atom-economical; can lead to complex products in a single step. | Substrate scope can be limited by electronic effects. nih.gov |
| Epoxide Ring-Opening | Nucleophilic cleavage of an epoxide ring, often catalyzed by a Lewis acid. mdpi.comorganic-chemistry.org | Stereochemistry of the product is controlled by the epoxide precursor. | Regioselectivity can be difficult to control in unsymmetrical epoxides. |
Formation of Epoxypiperidines as Key Intermediates
The use of epoxides as reactive intermediates is a cornerstone of modern organic synthesis, prized for their susceptibility to nucleophilic attack under controlled stereochemical outcomes. mdpi.comresearchgate.net In the context of piperidine synthesis, epoxypiperidines serve as powerful precursors for introducing substituents with defined stereochemistry, essential for producing specific diastereomers like this compound.
The fundamental strategy involves the regio- and stereoselective ring-opening of a pre-formed epoxypiperidine. The inherent ring strain of the epoxide facilitates cleavage by a wide range of nucleophiles. This approach allows for the installation of one of the hydroxyl groups of the target diol, with the other being introduced either before or after the epoxide formation.
Research has demonstrated the viability of this method for creating analogues of the target compound. For instance, 4-substituted 1-benzylpiperidine-3,5-diols have been successfully prepared through the reaction of 1-benzyl-4,5-epoxypiperidine-3-ols with various nucleophiles in the presence of lithium perchlorate. researchgate.net Similarly, the regio- and stereospecific aminolysis of 1-benzyl-3,4-epoxypiperidine, catalyzed by a hard Lewis acid complex (DIBAL-H with amines), yields trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net While this produces an amino alcohol, it highlights the principle of using epoxypiperidine intermediates to access highly functionalized piperidine cores that are precursors to diols.
The stereochemical outcome of the ring-opening is typically a trans-addition of the nucleophile relative to the epoxide oxygen, leading to a trans-diol or amino alcohol. To achieve a cis-diol, the synthetic design must incorporate an inversion of stereochemistry at one of the centers, or the epoxide itself must be formed from a precursor that sets the desired cis relationship. The versatility of epoxide chemistry makes it a critical tool for accessing complex piperidine structures. mdpi.com
Advanced Synthetic Transformations
Beyond classical cyclization methods, a range of advanced transformations offer elegant and efficient pathways to substituted piperidines.
Ring Expansion Reactions to Form Substituted Piperidines
Ring expansion reactions provide a powerful, albeit less common, method for constructing the piperidine skeleton from more readily available five-membered rings like pyrrolidines. This strategy involves the rearrangement of a pyrrolidine (B122466) derivative to form a six-membered piperidine ring.
A notable example involves the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org In this process, the mesylate acts as a leaving group, triggering a rearrangement that incorporates the nucleophile and expands the ring to form a 3-substituted 1-benzylpiperidine. rsc.org This method is particularly valuable for creating optically active piperidines when starting from an enantiomerically pure pyrrolidine precursor. rsc.org
The table below illustrates the types of 3-substituted piperidines that can be generated using this methodology.
| Starting Material | Nucleophile | Product (3-Substituted 1-Benzylpiperidine) |
| 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Azide (B81097) (N₃⁻) | 3-Azido-1-benzylpiperidine (precursor to 3-amino derivatives) |
| 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Fluoride (F⁻) | 1-Benzyl-3-fluoropiperidine |
| 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine | Hydride (H⁻) | 1-Benzylpiperidine (via reduction) |
Data sourced from research on ring expansion of pyrrolidine derivatives. rsc.org
This approach offers a strategic alternative for synthesizing piperidines where direct cyclization is challenging or for accessing specific substitution patterns at the 3-position, relevant for precursors to this compound.
Diastereoselective Reductive Cyclization of Amino Acetals
Diastereoselective cyclizations are crucial for establishing the relative stereochemistry of substituents on the piperidine ring. Reductive cyclization of a linear precursor is a common strategy to achieve this. While the specific reductive cyclization of an amino acetal (B89532) to form this compound is not extensively detailed in the surveyed literature, the underlying principle is well-established through related reactions.
These reactions typically involve an intramolecular nucleophilic attack on an electrophilic carbon, such as an iminium ion, followed by reduction. For example, a robustly diastereoselective reductive amination followed by an aza-Michael reaction sequence has been used to construct complex polysubstituted piperidines. url.edu Another approach involves the DIBAL-H reduction of an ester to an aldehyde, which exists in equilibrium with a hemiacetal, followed by an intramolecular reaction to form the piperidine ring. whiterose.ac.uk The stereoselectivity of these cyclizations is often controlled by the existing stereocenters in the linear precursor or by the reaction conditions, which favor the formation of the thermodynamically more stable diastereomer. url.eduescholarship.org
Multicomponent Reactions for Piperidine Derivatives
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like substituted piperidines in a single step. taylorfrancis.comnih.gov These one-pot reactions combine three or more starting materials, rapidly building molecular complexity and avoiding the need to isolate intermediates. scilit.com
Several MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comtandfonline.com A common strategy involves the condensation of an aldehyde, an amine, and a compound with two active methylene (B1212753) groups, such as an acetoacetic ester. rsc.org The choice of catalyst is critical and can range from Lewis acids to biocatalysts. tandfonline.comrsc.org For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O to produce functionalized piperidines. taylorfrancis.com Another novel approach utilizes an immobilized lipase from Candida antarctica (CALB) to catalyze a similar transformation, showcasing a biocatalytic route. rsc.org
A detailed mechanism has been proposed for a Yb(OTf)₃ and AgOTf co-catalyzed MCR that synthesizes a piperidone derivative from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.comtandfonline.com The process involves a domino sequence of a Mannich reaction, Hoffmann elimination, Michael addition, and a final intramolecular aminolysis to construct the six-membered ring. tandfonline.comtandfonline.com
The following table summarizes various MCRs used for synthesizing piperidine derivatives.
| Components | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes, Amines, Acetoacetic Esters | ZrOCl₂·8H₂O, Reflux | Highly functionalized piperidines |
| Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized Lipase (CALB) | Clinically valuable piperidines |
| Dimethyl Malonate, Formaldehyde O-benzyl Oxime | Yb(OTf)₃ / AgOTf, Reflux | Trimethyl 3,5,5-piperidonetricarboxylate |
| Aromatic Aldehydes, Amines, Acetoacetic Esters | Tetrabutylammonium tribromide (TBATB) | Highly functionalized piperidines |
| 5-Aminopyrazoles, Salicylic Aldehydes, Pyruvic Acid | Microwave, Acetic Acid | 3,6-Diarylpyrazolo[3,4-b]pyridine derivatives |
Data compiled from various studies on multicomponent reactions for piperidine synthesis. taylorfrancis.comtandfonline.comrsc.orgmdpi.com
These MCRs provide rapid access to diverse piperidine scaffolds, which can then be further modified to yield target molecules like this compound.
Stereochemical Control and Aspects
Diastereoselective Synthesis of cis- and trans-Isomers
The synthesis of cis- and trans-isomers of 1-benzyl-piperidine-3,5-diol often begins with the reduction of 1-benzylpiperidine-3,5-dione (B1279156). acs.org This reduction typically yields a mixture of the achiral cis-diol and the racemic trans-diol. acs.orgacs.org The ability to control the ratio of these isomers is a key challenge in the synthetic process.
Controlling the cis/trans ratio is crucial for obtaining the desired diastereomer. One strategy involves the hydrogenation of disubstituted pyridines, which can diastereoselectively deliver methyl-substituted pipecolinates, precursors to piperidine (B6355638) derivatives. nih.govwhiterose.ac.uk Subsequent base-mediated epimerization can then be used to generate the corresponding trans-diastereomers. nih.gov The choice of the N-protecting group, such as a benzyl (B1604629) group, can influence the epimerization process. nih.gov
Another approach to controlling stereochemistry is through photoredox catalysis. For instance, the isomerization of vicinal diols can be achieved using a photoredox catalyst and a thiol catalyst under blue light irradiation. nih.gov This method allows for the selective conversion of cis-1,2-diols to trans-diequatorial-1,2-diols. nih.gov The specific thiol catalyst used can dictate the final equilibrium ratio of the isomers. nih.gov
Optimization of the diastereomeric ratio is a key focus in the synthesis of piperidine derivatives. For example, in the synthesis of methyl-substituted pipecolinates, epimerization of the cis-isomers using potassium tert-butoxide can yield the trans-isomers with diastereomeric ratios ranging from 50:50 to 95:5. nih.gov In some cases, a different base, such as lithium diisopropylamide (LDA), may be required to achieve the desired epimerization. nih.gov
The following table summarizes the diastereomeric ratios achieved in the epimerization of various cis-piperidines to their trans-isomers.
| Starting cis-Isomer | Base | Diastereomeric Ratio (trans:cis) | Isolated Yield (%) |
| cis-5a | Potassium tert-butoxide | 90:10 | 85 |
| cis-5b | Potassium tert-butoxide | 85:15 | 78 |
| cis-5c | Potassium tert-butoxide | 70:30 | 65 |
| cis-5d | Potassium tert-butoxide | 50:50 | 40 |
| cis-5g | LDA | 80:20 | Not specified |
Data sourced from a study on the synthesis of methyl substituted pipecolinates. nih.gov
Enantioselective Approaches
Achieving enantioselectivity in the synthesis of 1-benzyl-piperidine-3,5-diol is essential for accessing specific stereoisomers with potential pharmacological applications.
Various asymmetric synthesis methodologies have been developed to produce enantiomerically enriched piperidines. acs.orgacs.orgnih.gov One notable method involves a divergent synthesis starting from N-benzylglycinate, which, through a series of chemoenzymatic steps, yields a mixture of the achiral cis- and racemic trans-3,5-piperidine diol. acs.orgnih.gov Other approaches include the enantioselective synthesis of 3,4,5-trisubstituted piperidines and the use of chiral auxiliaries to direct the stereochemical outcome of reactions. nih.govlookchem.com
Dynamic Kinetic Asymmetric Transformation (DYKAT) has proven to be a powerful tool for the enantiomeric enrichment of 1-benzyl-piperidine-3,5-diol. acs.org This process involves the use of an enzyme, such as Candida antarctica lipase (B570770) B (CALB), in combination with a ruthenium catalyst. acs.orgresearchgate.net The ruthenium catalyst facilitates the epimerization of the hydroxyl groups of the diol, while the enzyme selectively acetylates one of the enantiomers. acs.org
In a key transformation, a mixture of the meso-cis-diol and the racemic trans-diol is converted into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield. acs.orgnih.gov This diacetate can then be further transformed to selectively provide the cis-piperidine diol or the cis-(3R,5S)-hydroxy acetate (B1210297). acs.org Alternatively, the DYKAT can be stopped at the monoacetate stage to yield the trans-(3R,5R)-hydroxy acetate. acs.orgacs.org
The following table outlines the products obtained from the DYKAT of a mixture of cis- and trans-1-benzylpiperidine-3,5-diols.
| Product | Stereochemistry | Key Transformation |
| Diacetate | cis-(3R,5S) | Enzyme- and Ru-catalyzed reaction |
| Diol | cis | Further transformation of the cis-diacetate |
| Hydroxy acetate | cis-(3R,5S) | Further transformation of the cis-diacetate |
| Hydroxy acetate | trans-(3R,5R) | Stopping the DYKAT at the monoacetate stage |
Data sourced from a study on the divergent asymmetric synthesis of 3,5-disubstituted piperidines. acs.org
Structural Characterization and Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interaction of electromagnetic radiation with the compound, detailed information about its chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment, connectivity, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of cis-1-Benzyl-piperidine-3,5-diol would exhibit characteristic signals for the protons of the benzyl (B1604629) group and the piperidine (B6355638) ring. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) would resonate as a singlet or a pair of doublets, depending on their magnetic equivalence. The protons on the piperidine ring would show more complex splitting patterns due to spin-spin coupling. The methine protons at the C3 and C5 positions, being attached to hydroxyl-bearing carbons, would appear at a characteristic downfield shift. The equatorial and axial protons on the piperidine ring would have distinct chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbons of the benzyl group (with the ipso-carbon being the most deshielded) and the piperidine ring. The C3 and C5 carbons, being attached to electronegative oxygen atoms, would resonate at a lower field compared to the other piperidine carbons. The chemical shifts of the piperidine ring carbons are sensitive to the ring conformation and the orientation of the substituents.
Interactive Data Table: Predicted NMR Data for this compound *
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | ~3.5 | ~63 |
| C3-H, C5-H | ~3.8-4.2 | ~68-72 |
| Piperidine CH₂ (axial) | ~1.5-1.9 | ~45-50 |
| Piperidine CH₂ (equatorial) | ~2.8-3.2 | ~45-50 |
| Aromatic C-H | ~7.2-7.4 | ~127-130 |
| Aromatic C (ipso) | - | ~138 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The cis stereochemistry of the hydroxyl groups in this compound can be definitively established through the analysis of vicinal (³J) coupling constants in the ¹H NMR spectrum. The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.
In a chair conformation, which is the most stable conformation for a piperidine ring, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to significantly different coupling constants:
³J_aa (axial-axial): Typically large (8-13 Hz)
³J_ae (axial-equatorial): Typically small (2-5 Hz)
³J_ee (equatorial-equatorial): Typically small (2-5 Hz)
For this compound, the hydroxyl groups are in a cis relationship, meaning one is axial and the other is equatorial, or both are equatorial in a boat conformation, though the chair conformation is more likely. The analysis of the coupling patterns of the C3 and C5 protons with their adjacent methylene protons would reveal the dominant conformation and confirm the cis stereochemistry. For instance, a large diaxial coupling constant observed for one of the carbinol protons would be indicative of its axial orientation.
X-ray Crystallography Studies
X-ray crystallography provides the most unambiguous method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the precise coordinates of each atom in the crystal lattice. This technique not only confirms the connectivity of the atoms but also provides definitive proof of the cis stereochemistry of the hydroxyl groups and the conformation of the piperidine ring in the solid state.
A successful crystallographic analysis would yield crucial data, including:
Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.
Atomic Coordinates: The precise x, y, and z coordinates of each atom.
Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.
This information provides an unequivocal structural proof of the compound.
Interactive Data Table: Hypothetical X-ray Crystallography Data for this compound *
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1170 |
| Z | 4 |
Note: These values are hypothetical and would need to be determined experimentally.
Elemental Analysis for Compound Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₁₂H₁₇NO₂ for this compound). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Interactive Data Table: Elemental Analysis Data for this compound (C₁₂H₁₇NO₂) *
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 69.54 | Value to be determined experimentally |
| Hydrogen (H) | 8.27 | Value to be determined experimentally |
| Nitrogen (N) | 6.76 | Value to be determined experimentally |
| Oxygen (O) | 15.43 | Value to be determined experimentally |
Reaction Mechanisms in Synthesis and Transformations
Mechanistic Pathways of Catalytic Reductions
The synthesis of the piperidine (B6355638) core often begins with the reduction of a pyridine (B92270) precursor. Catalytic hydrogenation and transfer hydrogenation are common methods employed for this transformation.
In transfer hydrogenation, a hydrogen source like a formic acid/triethylamine mixture is used in conjunction with a metal catalyst. researchgate.net For the synthesis of N-benzyl-substituted piperidines, a rhodium complex, such as one generated from [RhCp*Cl₂]₂, can be used. researchgate.netdicp.ac.cn The mechanism for this rhodium-catalyzed process involves the generation of a rhodium(III)-hydride species (LnRh-H) from the hydrogen source. dicp.ac.cn The pyridinium (B92312) salt undergoes a stepwise reduction. Initially, the hydride adds to the ring (a 1,2-addition), forming a dihydropyridine (B1217469) intermediate. dicp.ac.cn Subsequent hydride additions lead to a tetrahydropyridine (B1245486) and finally the fully saturated piperidine ring. acs.orgnih.gov The presence of additives like potassium iodide can enhance the reaction's efficiency. researchgate.net
Alternatively, direct hydrogenation using hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) is a well-established route. acs.orgorganic-chemistry.org This heterogeneous catalysis involves the adsorption of the pyridine derivative onto the metal surface, followed by the stepwise addition of hydrogen atoms to the aromatic π-system until it is fully saturated.
A three-step process has also been described which involves:
Partial reduction of pyridine.
Rhodium-catalyzed asymmetric carbometalation.
A final reduction step to yield the enantioenriched piperidine. acs.orgnih.gov
Nucleophilic Attack Mechanisms in Epoxide Ring Opening
The introduction of hydroxyl groups onto the piperidine skeleton can be achieved through the ring-opening of an epoxide intermediate. Epoxides are highly reactive three-membered rings due to significant ring strain. masterorganicchemistry.comencyclopedia.pub Their opening is a versatile method for creating 1,2-di-functionalized compounds, including diols. mdpi.comthieme-connect.de
The mechanism of ring-opening depends on the reaction conditions (acidic or basic). libretexts.org
Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. A strong nucleophile, such as a hydroxide (B78521) ion (OH⁻) or an alkoxide, attacks one of the epoxide's carbon atoms. masterorganicchemistry.com This attack occurs at the less sterically hindered carbon. khanacademy.org The process results in the opening of the ring and the formation of an alkoxide, which is subsequently protonated (e.g., by water) to yield the alcohol. This SN2 attack causes an inversion of stereochemistry at the site of attack, leading to a trans configuration of the two hydroxyl groups in the final diol product. masterorganicchemistry.comlibretexts.org
Under acidic conditions , the epoxide oxygen is first protonated by the acid (e.g., H₃O⁺), making it a better leaving group. masterorganicchemistry.com The nucleophile (which can be a weak one, like water) then attacks. In contrast to basic conditions, the attack preferentially occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state. masterorganicchemistry.com This pathway also results in a trans-diol due to the backside attack of the nucleophile. libretexts.org
The ring-opening reaction is highly regioselective and stereospecific, making it a powerful tool in the synthesis of complex molecules like pharmaceuticals. mdpi.comresearchgate.netnih.gov
Radical Cascade Processes in Piperidine Synthesis
Radical cascade reactions provide an efficient way to construct complex cyclic systems like piperidines in a single step from acyclic precursors. These reactions involve the formation of a radical species that triggers a sequence of intramolecular cyclizations.
One such process involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. birmingham.ac.uk The reaction, initiated by a radical initiator, leads to the formation of 2,4,5-trisubstituted piperidines. Another approach uses a radical-ionic cascade, where the addition of an alpha-iodoester radical to an enoxime initiates a 5-exo-trig cyclization. This forms an alkoxyaminyl radical, which then undergoes further reaction to yield a piperidinone structure. nih.gov
More complex cascades can involve multiple successive cyclizations. For example, a process involving both 5-exo-dig and 3-exo-trig cyclizations has been reported to form the piperidine ring system. nih.gov These radical-mediated cyclizations are powerful because they can rapidly build molecular complexity and offer a high degree of stereocontrol over the newly formed chiral centers. birmingham.ac.uknih.gov
Hydride Transfer Mechanisms in Cyclization
Hydride transfer reactions, particularly those that are part of a cyclization cascade, represent a modern strategy for C-H bond functionalization in the synthesis of heterocycles. researchgate.netacs.org This mechanism involves the intramolecular transfer of a hydride ion (H⁻) from one part of a molecule to another, initiating a ring-closing event.
A common pathway is the Lewis acid-promoted intramolecular 1,5-hydride transfer. acs.org In this process, a Lewis acid activates an electron-deficient alkene (like an α,β-unsaturated aldehyde) within the molecule. This activation triggers the transfer of a hydride from a C(sp³)–H bond at the 5-position (often alpha to a heteroatom like nitrogen) to the β-position of the activated alkene. acs.org This internal redox event generates a zwitterionic intermediate, which then undergoes an ionic cyclization to form the piperidine ring. acs.org This entire sequence allows for the direct coupling of unactivated sp³ C-H bonds with alkenes under metal-free conditions. researchgate.net This type of reaction has also been referred to as hydride shuttle catalysis. nih.gov
Theoretical and Computational Studies
Conformational Analysis of Piperidine (B6355638) Diols
The piperidine ring, the core of cis-1-Benzyl-piperidine-3,5-diol, is analogous to cyclohexane (B81311) and predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgias.ac.in However, the presence of the nitrogen heteroatom and various substituents introduces unique conformational possibilities and preferences.
For this compound, the key conformational questions involve the orientation of the N-benzyl group and the two hydroxyl groups on the piperidine ring. The N-benzyl group is bulky and will strongly prefer an equatorial position to avoid steric clashes with the axial hydrogens on the ring. The cis relationship of the 3,5-diol substituents means that in a standard chair conformation, one hydroxyl group must occupy an axial position while the other is equatorial (ax,eq).
| Substituent | Position | Predicted Preferred Orientation | Rationale |
|---|---|---|---|
| N-Benzyl | 1 | Equatorial | Large steric bulk minimizes 1,3-diaxial interactions. |
| Hydroxyl | 3 | Axial/Equatorial | In the cis-3,5 configuration, one -OH is axial and one is equatorial in the chair form. Ring inversion swaps these positions. Intramolecular hydrogen bonding between the 1-nitrogen and a 3- or 5-hydroxyl group could further influence stability. |
| Hydroxyl | 5 | Equatorial/Axial |
Prediction of Reaction Pathways and Selectivity
Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions and for understanding the origins of stereoselectivity and regioselectivity. rsc.org For a molecule like this compound, theoretical models can be used to explore its reactivity.
The key reactive sites on the molecule are the nitrogen atom and the two hydroxyl groups. The nitrogen atom's lone pair makes it nucleophilic and basic, susceptible to reactions like alkylation or protonation. researchgate.net The hydroxyl groups can undergo reactions such as O-alkylation, esterification, or oxidation. researchgate.net
Predictive models can help determine which of the two hydroxyl groups might react preferentially. For example, the distortion/interaction model, which has been successfully applied to piperidyne intermediates, could be adapted to analyze the transition states for reactions at the C3 and C5 positions. nih.gov This model evaluates the energy required to distort the reactant to its transition state geometry and the interaction energy between the reactant and the incoming reagent. Such analyses can predict regioselectivity with high accuracy. nih.gov
Furthermore, computational studies can elucidate complex reaction cascades. Methods like density functional theory (DFT) can be used to calculate the transition state structures and activation energies for various potential reaction pathways, such as the formation of bicyclic ethers through intramolecular cyclization of the diol. acs.orgacs.org This allows researchers to predict the most favorable reaction conditions to achieve a desired product.
| Computational Method | Predicted Property | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Transition State Energies | Predicting the regioselectivity of O-alkylation at the C3 vs. C5 hydroxyl group by comparing activation barriers. acs.orgacs.org |
| Distortion/Interaction Model | Regioselectivity | Explaining the preference for nucleophilic attack at C3 or C5 if the hydroxyl groups were converted to leaving groups. nih.gov |
| Molecular Dynamics (MD) | Solvent Effects & Dynamics | Simulating the molecule in different solvents to understand how solvent interactions might influence reaction pathways. |
| Ab Initio Calculations | Reaction Mechanisms | Mapping the detailed electronic changes during a reaction, such as the N-quaternization with an alkyl halide. researchgate.net |
In Silico Modeling of Piperidine Derivatives
In silico modeling encompasses a range of computer-based techniques used to predict the biological activity and pharmacokinetic properties of molecules. researchgate.net These methods are crucial in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.netrsc.org For this compound, these models can predict its potential as a pharmacologically active agent.
Molecular docking is a primary in silico technique that predicts how a ligand (the piperidine derivative) binds to the active site of a biological target, such as a protein or enzyme. rawdatalibrary.nettandfonline.comresearchgate.net The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket, scoring each pose based on factors like electrostatic interactions and hydrogen bonding. For this compound, the benzyl (B1604629) group could engage in hydrophobic or π-stacking interactions, while the two hydroxyl groups and the nitrogen atom could act as hydrogen bond donors or acceptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between the structural properties of a series of compounds and their biological activities. acs.org While developing a QSAR model would require data on a series of related diols, existing models for other piperidine-containing compounds could be used to estimate the potential activity of this compound.
Other in silico tools predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These models assess the "drug-likeness" of a compound, predicting its solubility, ability to cross biological membranes like the blood-brain barrier, and potential metabolic pathways. researchgate.net
| Technique | Purpose | Predicted Parameters for Piperidine Derivatives |
|---|---|---|
| Molecular Docking | Predicts ligand-receptor binding mode and affinity. nih.gov | Binding energy (kcal/mol), key interacting amino acid residues, hydrogen bond formation. rawdatalibrary.netacs.org |
| QSAR | Correlates chemical structure with biological activity. acs.org | Predicted IC₅₀ or Kᵢ values, probability of activity against various disease targets. researchgate.net |
| ADME Prediction | Assesses pharmacokinetic properties. researchgate.net | Solubility, blood-brain barrier penetration, metabolic stability, potential toxicity. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex over time. nih.gov | Stability of the binding pose, conformational changes in the protein and ligand, calculation of binding free energies. nih.gov |
Derivatization and Further Functionalization of Cis 1 Benzyl Piperidine 3,5 Diol
Selective Protection and Deprotection Strategies for Hydroxyl Groups
The presence of two hydroxyl groups in cis-1-benzyl-piperidine-3,5-diol necessitates the use of protecting group strategies to achieve regioselective modifications at other parts of the molecule. The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.
Acetylation and Deacetylation
The hydroxyl groups of this compound can be readily protected as acetate (B1210297) esters through acetylation. A common and effective method involves the use of acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). nih.govresearchgate.net This reaction proceeds under mild conditions to afford the corresponding diacetate derivative, cis-1-benzyl-3,5-diacetoxypiperidine. The acetyl groups are advantageous due to their stability under neutral and acidic conditions.
The deprotection, or removal, of the acetyl groups can be achieved by hydrolysis under basic conditions. Treatment of the diacetate with an aqueous base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent like methanol (B129727) or ethanol, will regenerate the diol.
| Reaction | Reagents and Conditions | Product | Notes |
| Acetylation | Acetic anhydride, pyridine, room temperature | cis-1-Benzyl-3,5-diacetoxypiperidine | A common method for protecting hydroxyl groups. |
| Deacetylation | Sodium hydroxide, methanol/water | This compound | Standard basic hydrolysis of esters. |
An interesting phenomenon has been observed with the trans-isomer, trans-3,4-diacetoxy-1-benzylpiperidine, where an acid-induced conformational flip occurs. This highlights the influence of the substituents on the conformational behavior of the piperidine (B6355638) ring.
Isopropylidene Ketal Formation and Cleavage
The cis-diol arrangement in this compound makes it an ideal substrate for the formation of an isopropylidene ketal, also known as an acetonide. This is a common strategy to protect 1,3-diols. The reaction is typically carried out by treating the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid. This forms a rigid bicyclic system, locking the piperidine ring in a specific conformation.
The cleavage of the isopropylidene ketal to regenerate the diol is generally achieved by acid-catalyzed hydrolysis. Treatment with aqueous acid, for instance, a dilute solution of hydrochloric acid or acetic acid in a water-miscible solvent, will efficiently remove the protecting group. The stability of the ketal is dependent on the acidity of the medium, allowing for its selective removal in the presence of other acid-labile groups under carefully controlled conditions.
| Reaction | Reagents and Conditions | Product | Notes |
| Ketal Formation | 2,2-Dimethoxypropane, p-toluenesulfonic acid (cat.), acetone | 1-Benzyl-3,5-(isopropylidenedioxy)piperidine | Protects the 1,3-diol functionality. |
| Ketal Cleavage | Aqueous HCl or Acetic Acid | This compound | Acid-catalyzed hydrolysis regenerates the diol. |
Introduction of Substituents at the Piperidine Ring (e.g., at C-4)
The introduction of substituents at the C-4 position of the piperidine ring of this compound can lead to the synthesis of a diverse range of analogs with potential biological activities. A versatile method to achieve this involves the use of an epoxide intermediate. For instance, the synthesis of 4-substituted 1-benzylpiperidine-3,5-diols can be accomplished through the regio- and stereoselective ring-opening of a suitable epoxypiperidine precursor.
A synthetic approach could start from a protected form of 1-benzyl-4-oxopiperidine, which can be converted to an enolate and then to an epoxide. The subsequent nucleophilic ring-opening of this epoxide at the C-4 position by various nucleophiles (e.g., organocuprates, Grignard reagents in the presence of a copper catalyst, or other carbon and heteroatom nucleophiles) would introduce the desired substituent. The final deprotection of the hydroxyl groups would then yield the target 4-substituted this compound. This strategy allows for the controlled installation of a wide array of functional groups at the C-4 position.
Transformation into Related Piperidine Systems (e.g., Piperidones)
The diol functionality of this compound can be transformed into ketone functionalities to generate the corresponding piperidone derivative, 1-benzylpiperidine-3,5-dione (B1279156). This transformation is a key step in accessing a different class of piperidine-based compounds. The oxidation of the secondary hydroxyl groups to ketones can be achieved using various modern oxidation methods.
A particularly effective and mild method is the Dess-Martin periodinane (DMP) oxidation. ontosight.aisigmaaldrich.com DMP is a hypervalent iodine reagent that allows for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions and at room temperature. ontosight.ai This method is known for its high efficiency and tolerance of a wide range of functional groups. The use of DMP on this compound would be expected to cleanly yield 1-benzylpiperidine-3,5-dione.
| Reaction | Reagents and Conditions | Product | Notes |
| Oxidation | Dess-Martin periodinane, Dichloromethane, room temperature | 1-Benzylpiperidine-3,5-dione | A mild and selective method for oxidizing secondary alcohols to ketones. ontosight.aisigmaaldrich.com |
Other oxidation methods, such as the Swern oxidation, could also be employed for this transformation. The resulting 1-benzylpiperidine-3,5-dione is a versatile intermediate that can undergo further reactions at the carbonyl groups or at the adjacent α-carbons.
Role As Chiral Building Block and Intermediate in Complex Molecule Synthesis
Precursor for Iminosugar Analogs
cis-1-Benzyl-piperidine-3,5-diol is a well-established precursor for the synthesis of iminosugar analogs, a class of compounds known for their glycosidase inhibitory activity. Researchers have successfully synthesized 1-deoxynojirimycin (B1663644) (DNJ) and its N-alkyl derivatives, which are potent α-glucosidase inhibitors, starting from this diol. A key step in this process involves the selective protection of the hydroxyl groups followed by stereoselective introduction of an amino group. The benzyl (B1604629) group on the nitrogen atom can be readily removed in the final step to yield the desired iminosugar.
Furthermore, this chiral building block has been instrumental in the synthesis of fagomine (B1671860) and other 1-deoxynojirimycin isomers. The synthesis of these compounds often leverages the C2 symmetry of the starting diol, allowing for efficient and stereocontrolled transformations.
Building Block for Polyhydroxylated Piperidines
The inherent stereochemistry of this compound makes it an ideal starting material for the construction of polyhydroxylated piperidines. These compounds are of significant interest due to their potential as glycosidase inhibitors and their presence in various natural products.
A straightforward synthesis of 3,4,5-trihydroxypiperidines has been developed from cis-1-benzyl-3,5-piperidinediol. This synthesis involves the epoxidation of an intermediate alkene followed by regioselective opening of the epoxide ring to introduce the third hydroxyl group with the desired stereochemistry. The resulting polyhydroxylated piperidines have been shown to be potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in various diseases including diabetes and Alzheimer's.
The following table summarizes the key synthetic transformations and resulting compounds from this compound.
| Starting Material | Key Transformation | Product | Biological Activity |
| This compound | Protection, Azidation, Reduction | 1-Deoxynojirimycin (DNJ) | α-Glucosidase inhibitor |
| This compound | Epoxidation, Epoxide opening | 3,4,5-Trihydroxypiperidines | O-GlcNAcase inhibitor |
Intermediate in the Synthesis of Diverse Bioactive Compounds
The versatility of this compound extends to its role as an intermediate in the synthesis of a wide array of bioactive compounds beyond iminosugars and polyhydroxylated piperidines. Its rigid piperidine (B6355638) core provides a valuable scaffold for the development of novel therapeutic agents.
For instance, this diol has been utilized in the synthesis of potent and selective inhibitors of human O-GlcNAcase. The synthetic route involves the conversion of the diol to a key aziridinium (B1262131) ion intermediate, which is then opened with various nucleophiles to generate a library of substituted piperidines.
Furthermore, derivatives of this compound have been explored as potential therapeutic agents for Gaucher disease, a lysosomal storage disorder. The synthesis involves the introduction of long alkyl chains to the piperidine nitrogen, leading to compounds that can act as chemical chaperones to restore the function of the deficient enzyme, glucocerebrosidase.
Application in the Construction of Nitrogen-Containing Bicyclic and Cage Compounds
The bifunctional nature of this compound makes it a suitable starting material for the construction of more complex, constrained nitrogen-containing bicyclic and cage compounds. These rigid structures are of interest in drug discovery as they can lead to compounds with improved selectivity and metabolic stability.
One example is the use of this diol in the synthesis of bicyclic structures that can serve as scaffolds for combinatorial libraries. The two hydroxyl groups can be differentially protected and then converted into other functional groups, allowing for the introduction of diversity at multiple points of the molecule. While specific examples of cage compounds derived directly from this diol are less common in the literature, its potential for such applications is recognized due to its stereodefined and functionalized piperidine ring.
Future Research Directions
Development of Novel and Efficient Stereoselective Synthetic Methodologies
One promising avenue is the exploration of catalytic asymmetric hydrogenation of corresponding pyridine (B92270) precursors. This approach, if optimized, could provide a direct and atom-economical route to the cis-piperidine core. Research should focus on the design and application of novel chiral catalysts, potentially based on transition metals like rhodium or iridium, to achieve high diastereoselectivity and enantioselectivity.
Furthermore, the development of substrate-controlled diastereoselective reductions of N-benzyl-piperidine-3,5-dione represents another critical research area. This would involve a systematic study of various reducing agents and reaction conditions to selectively favor the formation of the cis-diol isomer. The influence of the N-benzyl group on the conformational preference of the piperidine (B6355638) ring during reduction will be a key factor to investigate and exploit.
A recent study on the synthesis of related 4-substituted 1-benzylpiperidine-3,5-diols highlighted the utility of regio- and stereoselective ring-opening of 1-benzyl-4,5-epoxypiperidine-3-ols. researchgate.net Future work could adapt this strategy, perhaps through the synthesis and subsequent manipulation of a suitable epoxy-piperidine precursor, to specifically target the cis-1-Benzyl-piperidine-3,5-diol structure. This method offers the potential for introducing diverse functionalities at other positions of the piperidine ring.
Exploration of Derivatization and Functionalization for Expanded Chemical Space
The two hydroxyl groups and the secondary amine (after potential debenzylation) of this compound offer multiple handles for derivatization, providing access to a vast and unexplored chemical space. Future research should systematically explore the selective functionalization of these groups to generate libraries of novel compounds with diverse properties.
Selective protection and deprotection strategies will be paramount to achieving controlled derivatization. For instance, the development of orthogonal protecting groups for the two hydroxyl groups would enable their independent modification, leading to asymmetrically substituted piperidine diols.
The hydroxyl groups can be subjected to a wide range of chemical transformations, including:
Etherification and Esterification: To introduce a variety of alkyl, aryl, and acyl groups, thereby modulating lipophilicity and steric bulk.
Glycosylation: To synthesize potential glycomimetics or compounds with altered pharmacokinetic profiles.
Click Chemistry: Functionalization with azide (B81097) or alkyne handles would allow for the facile introduction of a wide array of molecular fragments via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
The N-benzyl group can also be a point of modification or removal. Catalytic hydrogenolysis would yield the secondary amine, opening up possibilities for N-acylation, N-alkylation, and the introduction of diverse substituents to explore structure-activity relationships in biological contexts. The exploration of piperidine-based 3D fragment building blocks has shown the importance of such derivatization in creating structurally complex molecules for fragment-based drug discovery. whiterose.ac.uk
Advanced Structural Elucidation Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for robust and advanced structural elucidation techniques will become critical. While standard spectroscopic methods like NMR and mass spectrometry will remain essential, more sophisticated approaches will be required to unambiguously determine the stereochemistry and conformation of these novel molecules.
High-Resolution Two-Dimensional NMR Spectroscopy: Advanced 2D NMR techniques, such as NOESY and ROESY, will be crucial for confirming the cis relationship of the hydroxyl groups and for determining the preferred conformation of the piperidine ring in solution. For more complex derivatives, these techniques will help in elucidating the spatial relationships between different parts of the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of the relative and absolute stereochemistry of the synthesized compounds. Obtaining suitable crystals for analysis will be a key experimental challenge, and future research may involve the synthesis of derivatives specifically designed to enhance crystallinity. The confirmation of the stereochemistry of related N-tosyl piperidine derivatives by single-crystal X-ray diffraction highlights the power of this technique. whiterose.ac.uk
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy: These chiroptical techniques can provide valuable information about the absolute configuration and conformational preferences of chiral molecules in solution. Comparing experimental VCD and ECD spectra with those predicted by quantum chemical calculations can be a powerful tool for stereochemical assignment, especially when X-ray crystallography is not feasible.
Integrated Computational and Experimental Approaches in Design
The integration of computational modeling with experimental work will be a powerful strategy to accelerate the design and development of novel derivatives of this compound. Computational methods can provide valuable insights into the structural and electronic properties of these molecules, guiding synthetic efforts and helping to rationalize experimental observations.
Density Functional Theory (DFT) Calculations: DFT can be employed to predict the stable conformations of the parent compound and its derivatives, calculate their spectroscopic properties (NMR, IR, VCD, ECD), and investigate their reactivity. This information can aid in the interpretation of experimental data and in the design of new synthetic targets. Integrated computational approaches have been successfully used to design potential piperidine-based inhibitors for various biological targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives is synthesized and tested for a particular biological activity, QSAR models can be developed to correlate the structural features of the molecules with their activity. These models can then be used to predict the activity of virtual compounds and to prioritize the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its derivatives in different environments, such as in solution or in the binding site of a biological target. This can provide insights into their flexibility, solvation properties, and potential binding modes.
By combining the predictions of these computational models with the results of experimental studies, a synergistic cycle of design, synthesis, and evaluation can be established. This integrated approach will be instrumental in unlocking the full potential of this compound as a versatile building block in medicinal chemistry and materials science.
Q & A
Q. What are the recommended safety protocols for handling cis-1-Benzyl-piperidine-3,5-diol in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for handling volatile forms or during synthesis .
- Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) in cool (<25°C), dry, and dark conditions to prevent oxidation or degradation .
- Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite), avoid water to prevent environmental contamination, and dispose as hazardous waste .
Q. How can the stereochemical purity of this compound be verified during synthesis?
Methodological Answer:
- Chiral Chromatography: Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) to separate enantiomers and quantify purity .
- Polarimetry: Measure optical rotation and compare with literature values for enantiomeric excess (e.g., (3R,4R)-(−)- and (3S,4S)-(+)-enantiomers reported with specific rotations) .
- X-ray Crystallography: For definitive confirmation, crystallize the compound and analyze its crystal structure to resolve stereochemistry .
Q. What physicochemical properties are critical for solubility optimization in biological assays?
Methodological Answer:
- Polarity and LogP: Calculate partition coefficients (e.g., using software like MarvinSketch) to predict solubility in aqueous buffers. Derivatives with hydroxyl groups (e.g., diol structure) enhance hydrophilicity .
- pH-Dependent Solubility: Test solubility in buffers (pH 1–12) to identify optimal conditions. For example, ammonium acetate buffer (pH 6.5) is commonly used in chromatographic assays .
Advanced Research Questions
Q. How can contradictions in reported melting points or stability data for this compound derivatives be resolved?
Methodological Answer:
- Reproducibility Testing: Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized heating rates) to isolate variables affecting thermal stability .
- Differential Scanning Calorimetry (DSC): Quantify phase transitions and compare with literature data. Discrepancies may arise from polymorphic forms or impurities .
- Cross-Validation: Use multiple techniques (e.g., NMR, FTIR) to confirm structural integrity and rule out degradation products .
Q. What experimental design strategies are recommended for studying the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Screen against targets (e.g., EGFR, SRC) using software like AutoDock Vina. Prioritize compounds with binding affinities ≤−7.0 kcal/mol, as seen in analogous diol derivatives .
- In Vitro Assays: Use cell lines (e.g., cancer models) to test cytotoxicity and selectivity. Include positive controls (e.g., stigmasterol for anti-inflammatory activity) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., fluorinated or benzyl-substituted derivatives) to correlate substituent effects with bioactivity .
Q. How can computational methods address gaps in ecological toxicity data for piperidine derivatives?
Methodological Answer:
- QSAR Modeling: Apply quantitative structure-activity relationship models (e.g., ECOSAR) to predict acute/chronic toxicity based on molecular descriptors .
- Bioaccumulation Potential: Calculate log Kow values to estimate partitioning in aquatic systems. Piperidines with log Kow <3.0 are less likely to bioaccumulate .
- In Silico Degradation Pathways: Use tools like EAWAG-BBD to simulate microbial degradation and identify persistent metabolites .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the reactivity of this compound with oxidizing agents?
Methodological Answer:
- Controlled Reactivity Studies: Perform small-scale reactions (e.g., with H₂O₂ or KMnO₄) under varying temperatures and pH. Monitor by TLC or GC-MS to identify oxidation products .
- Electrochemical Analysis: Use cyclic voltammetry to determine redox potentials and compare with analogous compounds (e.g., benzyl cyanide derivatives with known oxidation thresholds) .
- Literature Contextualization: Cross-reference with structurally similar compounds (e.g., 1-benzyl-4-cyano-4-phenylpiperidine) to identify trends in oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
